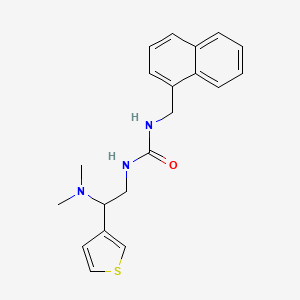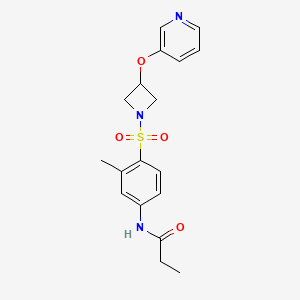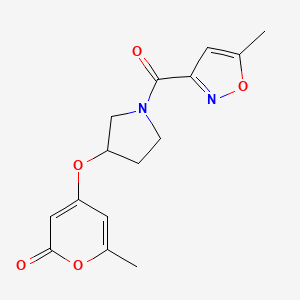![molecular formula C17H17N3OS B2592826 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide CAS No. 873856-98-5](/img/structure/B2592826.png)
2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of a similar compound, S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, has been reported . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide” are not available, related compounds have been studied. For example, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity .Scientific Research Applications
Antimicrobial Activity
Compounds derived from 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide have demonstrated potential in antimicrobial applications. For instance, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole exhibited notable in vitro antimicrobial screening against various bacteria and fungi, showing promise as antimicrobial agents (Patel & Shaikh, 2010). Similarly, synthesis and characterisation studies of new nicotinamide-thiazole derivatives highlighted their good to moderate activity against several microbial strains, underscoring the role of the diamide bond in enhancing antimicrobial efficacy (Venkatasubramanian, Sha, Hemalatha, & Easwaramoorthy, 2019).
Anticancer Properties
Research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy. One derivative, in particular, showed strong antiproliferative activity and induced apoptosis in A549 cells, suggesting its utility as an anticancer agent (Zhang et al., 2018).
Structural Characterization and Biological Implications
The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has been pivotal in understanding their biological activity. These studies, employing techniques like X-ray crystallography and NMR spectroscopy, provide insights into how structural modifications can enhance biological functions, including antimicrobial and antioxidant activities (Burnett, Johnston, & Green, 2015).
Materials Science Applications
Benzothiazole derivatives have also found applications in materials science, particularly as corrosion inhibitors. Experimental and theoretical studies on benzothiazole derivatives for carbon steel protection in acidic environments demonstrate their effectiveness in preventing corrosion, offering a novel approach to materials protection (Hu et al., 2016).
Mechanism of Action
The mode of action of benzothiazole compounds can vary widely depending on their structure and the target they interact with. Some benzothiazole compounds are known to interact with enzymes or receptors in the body, leading to changes in cellular processes . The exact targets and mode of action would need to be determined through experimental studies.
The pharmacokinetics of benzothiazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of benzothiazole compounds. For example, certain benzothiazole compounds have been found to have good thermal and electrochemical stability .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGGRSIKFPWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)
![2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2592746.png)




![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)

![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)





